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Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate

CAS No.: 138376-65-5

Cat. No.: B590562

Get Quote

Part 1: Executive Identity & Structural
Disambiguation
Primary Target: 6-Chloropyridin-2-yl acetate CAS Number:138376-65-5 Molecular Formula:

Molecular Weight: 171.58 g/mol

Critical Disambiguation for Medicinal Chemists
In high-throughput drug discovery—specifically within kinase inhibitor development (e.g., TAM,

Map4k1)—nomenclature overlap frequently occurs between the O-acetylated pyridone (Target

A) and the side-chain acetate ester (Target B).

While the user request specifies the name for Target A, the application context often implies

Target B. This guide addresses the primary target while providing necessary technical context

for the homolog to ensure experimental validity.
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Feature Target A (Primary Topic)
Target B (Common Drug

Scaffold)

Systematic Name 6-Chloropyridin-2-yl acetate
Methyl 2-(6-chloropyridin-2-

yl)acetate

CAS Number 138376-65-5 161807-18-7

Structure
Pyridine ring with -O-COMe at

C2

Pyridine ring with -CH₂-

COOMe at C2

Core Reactivity
Activated Ester / Masked

Pyridone

C-H Acidic Methylene /

Electrophilic Ester

Primary Use
Prodrugs,

Activation

Linker Synthesis, Heterocycle

Construction

Part 2: Synthesis & Regiochemical Control
Synthesis of 6-Chloropyridin-2-yl Acetate (CAS 138376-
65-5)
The synthesis relies on the O-acylation of the ambident nucleophile 6-chloro-2-pyridone. The

reaction is kinetically controlled to favor the O-isomer over the N-isomer (1-acetyl-6-chloro-1,2-

dihydropyridin-2-one).

Protocol A: Anhydride Activation
Reagents: 6-Chloro-2-hydroxypyridine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine

(solvent/base).

Conditions:

, 2 hours.

Mechanism: Pyridine acts as a nucleophilic catalyst, forming the reactive

-acetylpyridinium intermediate, which transfers the acetyl group to the pyridyl oxygen.

Step-by-Step Methodology:
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Charge a dried round-bottom flask with 6-chloro-2-hydroxypyridine (10 mmol) under

.

Add anhydrous pyridine (5 mL/mmol). Cool to

.

Add acetic anhydride (12 mmol) dropwise over 10 minutes to prevent exotherms.

Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:4). Note: The ester

typically has a higher

than the starting pyridone.

Workup: Quench with ice water. Extract with DCM (

). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over

.

Purification: Flash chromatography is rarely needed if washed thoroughly; recrystallize from

hexanes if necessary.

Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate (CAS
161807-18-7)
For researchers targeting the carbon-linked scaffold, the Reformatsky Route offers the highest

fidelity, avoiding the harsh conditions of malonate decarboxylation.

Protocol B: Reformatsky Cross-Coupling
Reagents: 2-Bromo-6-chloropyridine, Methyl bromoacetate, Activated Zn dust, THF.

Mechanism: Oxidative addition of Zn into methyl bromoacetate forms the organozinc

enolate, which undergoes substitution at the pyridine C2 position (often catalyzed by Ni or

Pd if the pyridine is unreactive, though 2-bromo-pyridines are sufficiently electrophilic).

Step-by-Step Methodology:
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Zinc Activation: Treat Zn dust with dilute HCl, wash with water/acetone/ether, and dry under

high vacuum.

Suspend activated Zn (15 mmol) in dry THF. Add trimethylsilyl chloride (TMSCl) (0.1 eq) to

initiate.

Add methyl bromoacetate (12 mmol) dropwise at reflux to generate the Reformatsky

reagent.

Add 2-bromo-6-chloropyridine (10 mmol) and a catalyst (e.g.,

, 5 mol%) if direct addition is sluggish.

Reflux for 4-6 hours.

Quench: Cool and quench with 1M HCl. Extract with EtOAc.[1]

Part 3: Mechanistic Reactivity & Applications
Reactivity Diagram
The following diagram illustrates the divergent pathways for the O-acetyl (CAS 138376-65-5)

versus the Side-chain (CAS 161807-18-7) derivatives.

6-Chloro-2-pyridone
(Tautomeric Equil.)

6-Chloropyridin-2-yl Acetate
(CAS 138376-65-5)O-Acylation

Methyl 2-(6-chloropyridin-2-yl)acetate
(CAS 161807-18-7)

Synthetic Divergence
(Requires Precursor Change)

Ac2O / Pyridine
(Kinetic Control)

SNAr Displacement
(Acetate as LG)

Nu-

Enzymatic Hydrolysis
(Prodrug Release)

Esterase

Reformatsky / Pd
(C-C Bond Formation)

Alpha-Alkylation
(NaH/R-X)

Heterocycle Formation
(TAM/Map4k1 Inhibitors)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/WO2013134562A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Divergent synthesis and reactivity profiles. The blue path represents the O-acetyl

ester (CAS 138376-65-5); the green path represents the side-chain ester (CAS 161807-18-7).

Drug Development Applications[1][4]
1. The "Activated Leaving Group" Strategy (CAS 138376-65-5)
In medicinal chemistry, the 2-acetoxy group transforms the typically inert pyridone oxygen into

a leaving group. While less reactive than a triflate (-OTf), the acetate is stable enough for

storage but reactive enough for

reactions with strong nucleophiles (e.g., thiols, amines) at elevated temperatures.

Mechanism: Addition-Elimination at C2.

Utility: Late-stage functionalization of the pyridine core without using highly sensitive sulfonyl

chlorides.

2. The Kinase Inhibitor Scaffold (CAS 161807-18-7 Context)
For researchers working on TAM (Tyro3, Axl, Mer) or Map4k1 inhibitors, the side-chain ester is

the critical intermediate.

Alpha-Alkylation: The methylene protons at C2 (pKa ~19-20) are easily deprotonated by NaH

or LiHMDS. This allows for the introduction of gem-dimethyl groups or spiro-cycles, a

common tactic to improve metabolic stability (blocking metabolic oxidation at the benzylic

position).

Decarboxylative Coupling: As noted in recent literature (Niwa et al.), the potassium salt of the

acid (derived from hydrolysis of 161807-18-7) undergoes Pd-catalyzed decarboxylative

cross-coupling with aryl halides, forming biaryl motifs ubiquitous in oncology drugs.

Part 4: Analytical Profile & Stability
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Property
6-Chloropyridin-2-yl
Acetate

Methyl 2-(6-chloropyridin-
2-yl)acetate

Physical State
Colorless Oil / Low-melting

solid
Pale Yellow Oil / Solid

Storage , Desiccated , Inert Atmosphere

Stability
Hydrolysis Prone. Reverts to

pyridone in moisture.

Stable. Avoid strong bases

unless reacting.

1H NMR (CDCl3) 2.35 (s, 3H, Ac), 7.1-7.8 (m,

3H, Ar)

3.69 (s, 3H, OMe), 3.85 (s, 2H,

CH2)

Key IR Signal
~1760

(Phenolic Ester)

~1740

(Aliphatic Ester)

Handling Precautions
Hydrolysis Risk (CAS 138376-65-5): The O-acetyl bond is labile. Avoid protic solvents

(MeOH, EtOH) during workup unless buffered. Use

treated with basic alumina for NMR to prevent in-tube hydrolysis.

Enolization (CAS 161807-18-7): The side-chain ester can undergo Claisen condensation

with itself if left in the presence of strong base and heat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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